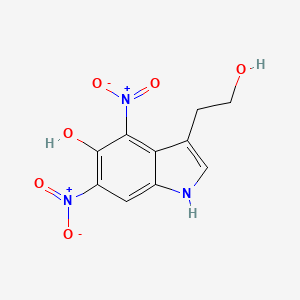

3-(2-Hydroxyethyl)-4,6-dinitro-1H-indol-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Hydroxyethyl)-4,6-Dinitro-1H-indol-5-ol ist eine komplexe organische Verbindung, die zur Indol-Familie gehört. Indole sind heterocyclische Verbindungen, die in verschiedenen biologischen Prozessen eine wichtige Rolle spielen und in vielen Naturprodukten und Pharmazeutika vorkommen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(2-Hydroxyethyl)-4,6-Dinitro-1H-indol-5-ol umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Vorstufen. Ein gängiger Syntheseweg beinhaltet die Nitrierung eines Indol-Derivats, gefolgt von der Einführung der Hydroxyethylgruppe. Der Nitrierungsprozess erfordert in der Regel starke Nitriermittel wie Salpetersäure und Schwefelsäure unter kontrollierten Temperaturbedingungen, um eine selektive Nitrierung an den gewünschten Positionen des Indolrings zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann großtechnische Nitrierungs- und anschliessende Funktionalisierungsverfahren umfassen. Der Einsatz von kontinuierlichen Strömungsreaktoren und fortschrittlichen katalytischen Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

3-(2-Hydroxyethyl)-4,6-Dinitro-1H-indol-5-ol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxyethylgruppe kann oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.

Reduktion: Die Nitrogruppen können mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu Aminogruppen reduziert werden.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an den nitrosubstituierten Positionen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Wasserstoffgas (H₂) mit Palladium auf Kohlenstoff (Pd/C) oder Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte

Oxidation: Bildung von Aldehyden oder Carbonsäuren.

Reduktion: Umwandlung von Nitrogruppen in Aminogruppen.

Substitution: Einführung verschiedener funktioneller Gruppen an den nitrosubstituierten Positionen.

Wissenschaftliche Forschungsanwendungen

3-(2-Hydroxyethyl)-4,6-Dinitro-1H-indol-5-ol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschliesslich antimikrobielle und krebshemmende Eigenschaften.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Arzneimittelentwicklung.

Industrie: Wird bei der Entwicklung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Nitrogruppen können einer Bioreduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die mit Zellbestandteilen interagieren und zu verschiedenen biologischen Wirkungen führen. Die Hydroxyethylgruppe kann auch eine Rolle bei der Modulation der Löslichkeit und Bioverfügbarkeit der Verbindung spielen.

Wirkmechanismus

The mechanism of action of 3-(2-Hydroxyethyl)-4,6-dinitro-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyethyl group may also play a role in modulating the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-(2-Hydroxyethyl)-1H-indol-5-ol: Fehlt die Nitrogruppe, was zu einer unterschiedlichen chemischen Reaktivität und biologischen Aktivität führt.

4,6-Dinitro-1H-indol-5-ol:

3-(2-Hydroxyethyl)-4-nitro-1H-indol-5-ol: Enthält nur eine Nitrogruppe, was zu einer unterschiedlichen Reaktivität und Eigenschaften führt.

Einzigartigkeit

3-(2-Hydroxyethyl)-4,6-Dinitro-1H-indol-5-ol ist aufgrund der Kombination von Hydroxyethyl- und Dinitrofunktionalitäten einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Kombination ermöglicht vielseitige Anwendungen in verschiedenen Bereichen und macht es zu einer wertvollen Verbindung für Forschungs- und Industriezwecke.

Eigenschaften

CAS-Nummer |

875666-44-7 |

|---|---|

Molekularformel |

C10H9N3O6 |

Molekulargewicht |

267.19 g/mol |

IUPAC-Name |

3-(2-hydroxyethyl)-4,6-dinitro-1H-indol-5-ol |

InChI |

InChI=1S/C10H9N3O6/c14-2-1-5-4-11-6-3-7(12(16)17)10(15)9(8(5)6)13(18)19/h3-4,11,14-15H,1-2H2 |

InChI-Schlüssel |

GIXSYNKWEIQMNM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C2C(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C(=CN2)CCO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B12593430.png)

![4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid](/img/structure/B12593439.png)

![2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12593446.png)

![2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one](/img/structure/B12593454.png)

![2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate](/img/structure/B12593473.png)

![1-Propanesulfonic acid, 3-[[4'-(decyloxy)[1,1'-biphenyl]-4-yl]oxy]-](/img/structure/B12593485.png)

![[2-(Heptan-3-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12593489.png)